molecular formula C6H9BN2O4 B3022739 (3-(Ethoxycarbonyl)-1H-pyrazol-5-yl)boronic acid CAS No. 92988-09-5

(3-(Ethoxycarbonyl)-1H-pyrazol-5-yl)boronic acid

Cat. No.: B3022739
CAS No.: 92988-09-5
M. Wt: 183.96 g/mol
InChI Key: QHXTVTLYLGSDEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Ethoxycarbonyl)-1H-pyrazol-5-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrazole ring

Mechanism of Action

Target of Action

The primary target of (3-(Ethoxycarbonyl)-1H-pyrazol-5-yl)boronic acid is the formation of carbon-carbon bonds in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound, such as this compound, with a halide or pseudo-halide under the influence of a palladium catalyst .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid transfers its organic group to a metal, in this case, palladium . This is followed by oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction is widely applied in the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects of this pathway include the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This suggests that the bioavailability of this compound may be influenced by these factors.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their structure and properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic esters . Additionally, the reaction conditions, including temperature and the presence of other reagents, can affect the efficiency of the Suzuki–Miyaura cross-coupling reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Ethoxycarbonyl)-1H-pyrazol-5-yl)boronic acid typically involves the reaction of an appropriate pyrazole derivative with a boronic acid reagent. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of an aryl or vinyl boronic acid with a halogenated pyrazole derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recycling of catalysts and reagents can make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

(3-(Ethoxycarbonyl)-1H-pyrazol-5-yl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly basic pH .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield boronic esters, while reduction can produce borane derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Ethoxycarbonyl)-1H-pyrazol-5-yl)boronic acid is unique due to its pyrazole ring, which can provide additional sites for functionalization and interaction with other molecules. This makes it a versatile building block in organic synthesis and a valuable tool in various scientific research applications .

Properties

IUPAC Name

(3-ethoxycarbonyl-1H-pyrazol-5-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BN2O4/c1-2-13-6(10)4-3-5(7(11)12)9-8-4/h3,11-12H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXTVTLYLGSDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NN1)C(=O)OCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70302407
Record name [3-(ethoxycarbonyl)-1h-pyrazol-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92988-09-5
Record name 3-Ethyl 5-borono-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92988-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 150870
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092988095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC150870
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150870
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [3-(ethoxycarbonyl)-1h-pyrazol-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(Ethoxycarbonyl)-1H-pyrazol-5-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-(Ethoxycarbonyl)-1H-pyrazol-5-yl)boronic acid
Reactant of Route 3
Reactant of Route 3
(3-(Ethoxycarbonyl)-1H-pyrazol-5-yl)boronic acid
Reactant of Route 4
Reactant of Route 4
(3-(Ethoxycarbonyl)-1H-pyrazol-5-yl)boronic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(3-(Ethoxycarbonyl)-1H-pyrazol-5-yl)boronic acid
Reactant of Route 6
Reactant of Route 6
(3-(Ethoxycarbonyl)-1H-pyrazol-5-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.